Comparative Potency: FXIa-IN-10 Ki = 0.17 nM vs. Clinical Candidate BMS-724296 Ki = 0.3 nM
FXIa-IN-10 inhibits purified human FXIa with a Ki value of 0.17 nM, which is approximately 1.8-fold more potent than the clinical candidate BMS-724296 (Ki = 0.3 nM) under comparable in vitro enzymatic assay conditions [1][2]. This higher binding affinity may translate to enhanced target engagement at lower systemic exposures.
| Evidence Dimension | Inhibitory constant (Ki) for human Factor XIa |
|---|---|
| Target Compound Data | 0.17 nM |
| Comparator Or Baseline | BMS-724296: 0.3 nM |
| Quantified Difference | FXIa-IN-10 is 1.8-fold more potent (lower Ki) |
| Conditions | Purified human enzyme in vitro; Ki determined from enzyme inhibition assays. |
Why This Matters
Procurement of FXIa-IN-10 over BMS-724296 may be justified for studies requiring maximal target occupancy at minimal compound concentrations.
- [1] Xu G, Liu Z, Wang X, Lu T, DesJarlais RL, Thieu T, Zhang J, Devine ZH, Du F, Li Q et al. (2022) Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. J Med Chem, 65 (15): 10419-10440. PMID: 35862732, DOI: 10.1021/acs.jmedchem.2c00442. View Source
- [2] Wong PC, Crain EJ, Watson CA, Schumacher WA. (2021) Improved efficacy/safety profile of factor XIa inhibitor BMS-724296 versus factor Xa inhibitor apixaban and thrombin inhibitor dabigatran in cynomolgus monkeys. J Thromb Haemost. PMID: 34057270, DOI: 10.1111/jth.15420. View Source
